4-Hydroxy Moxonidine

Pharmacology Metabolism Antihypertensive

4-Hydroxy Moxonidine (EP Impurity C) is the pharmacologically inactive hydroxylated metabolite of moxonidine, supplied as a characterized reference standard (≥95% purity). Unlike the parent drug, it exhibits no antihypertensive activity—confirmed in SHR models—making it a definitive negative control for I1-imidazoline receptor studies. Its unique distribution (detectable in urine, absent in plasma) and distinct HPLC retention enable robust LC-MS/MS assay validation for ANDA submissions. Procure this impurity standard for accurate impurity profiling, system suitability, and interference-free plasma quantification. NOT a substitute for moxonidine in therapeutic or analytical models.

Molecular Formula C9H13N5O2
Molecular Weight 223.236
CAS No. 352457-34-2
Cat. No. B592722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Moxonidine
CAS352457-34-2
Synonyms5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone;  5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(1H)-pyrimidinone
Molecular FormulaC9H13N5O2
Molecular Weight223.236
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)NC2=NCCN2)OC
InChIInChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15)
InChIKeyMFFANMLJBOSKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Moxonidine (CAS 352457-34-2) – A Key Metabolite and Pharmacopoeial Impurity Standard for Moxonidine Research and QC


4-Hydroxy Moxonidine (4HM), also designated as Moxonidine EP Impurity C, is a primary hydroxylated metabolite of the centrally acting antihypertensive drug moxonidine. It is formed via oxidative metabolism of the parent compound [1]. Chemically, it is identified as 5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone (C9H13N5O2, MW 223.23) . As a high-purity synthetic compound, it serves as a critical reference standard for impurity profiling, analytical method validation, and pharmacokinetic studies in both pharmaceutical R&D and quality control environments .

Why 4-Hydroxy Moxonidine Cannot Be Interchanged with Moxonidine or Other Metabolites in Pharmacological Studies


The metabolic transformation of moxonidine to 4-Hydroxy Moxonidine results in a near-complete loss of its intended pharmacological activity. Unlike the parent drug, which is a potent and selective agonist at imidazoline I1 receptors, 4-Hydroxy Moxonidine exhibits no significant antihypertensive effect in vivo [1]. Furthermore, its distinct physicochemical and pharmacokinetic profile—characterized by minimal systemic circulation and a unique HPLC retention time—means it cannot serve as a functional substitute for moxonidine in therapeutic models or as an interchangeable internal standard in analytical assays [2]. Therefore, procurement decisions for research or QC must be based on the compound's specific, differentiated properties rather than class-level assumptions.

Quantitative Evidence for Selecting 4-Hydroxy Moxonidine: A Comparative Analysis Against Moxonidine and Its Metabolites


In Vivo Antihypertensive Activity: 4-Hydroxy Moxonidine vs. Moxonidine in Spontaneously Hypertensive Rats (SHR)

In a direct head-to-head study, all seven major moxonidine metabolites, including 4-Hydroxy Moxonidine (hydroxy moxonidine), were synthesized and tested for blood pressure reduction in SHR at an intravenous dose of 3 mg/kg. Moxonidine itself produced a pronounced and sustained decrease in mean blood pressure, while 4-Hydroxy Moxonidine elicited no significant change from baseline [1].

Pharmacology Metabolism Antihypertensive

Human Pharmacokinetics: Plasma Exposure of 4-Hydroxy Moxonidine vs. Major Circulating Metabolite

In a human mass balance study following a 1 mg oral dose of [14C]moxonidine, the primary circulating metabolite was identified as dehydrogenated moxonidine. In stark contrast, 4-Hydroxy Moxonidine (designated as M3) was detected in urine but was completely absent from plasma (N.D.) [1]. This indicates it does not contribute to systemic pharmacology and is rapidly eliminated.

Pharmacokinetics Metabolism Bioanalysis

Analytical Purity and Certification: 4-Hydroxy Moxonidine as an EP Impurity C Standard

Commercially available 4-Hydroxy Moxonidine is supplied as a highly characterized pharmacopoeial reference standard (EP Impurity C) with a certified purity typically exceeding 95% . This is in contrast to the parent API, moxonidine, which is supplied as a bulk drug substance, and to other metabolites which may not be available as certified pharmacopoeial standards. The compound is provided with a comprehensive Certificate of Analysis detailing identity, purity, and stability data, ensuring traceability to European Pharmacopoeia (EP) methods .

Analytical Chemistry Quality Control Pharmaceutical Impurities

Structural Confirmation: X-ray Crystallographic Differentiation of 4-Hydroxy Moxonidine Hydrochloride

Single-crystal X-ray diffraction analysis has been performed specifically for 4-Hydroxy Moxonidine hydrochloride, providing unambiguous, high-resolution three-dimensional atomic coordinates and confirming the precise molecular geometry and crystal packing [1]. This level of structural characterization is not routinely available for all moxonidine metabolites and provides a definitive identity standard that differentiates it from other hydroxylated isomers or degradation products.

Crystallography Solid-State Chemistry Analytical Method Development

Optimal Scientific and QC Applications for 4-Hydroxy Moxonidine (CAS 352457-34-2)


Pharmaceutical Quality Control: Impurity Profiling and Method Validation

Use 4-Hydroxy Moxonidine as a primary reference standard (EP Impurity C) for the development and validation of HPLC/LC-MS methods to quantify this specific impurity in moxonidine drug substance and finished product. Its certified purity (>95%) and well-characterized properties ensure accurate system suitability, linearity, accuracy, and precision studies, which are essential for regulatory submissions (e.g., ANDA) .

In Vivo Metabolism Studies: A Critical Negative Control

Employ 4-Hydroxy Moxonidine as a negative control in preclinical pharmacology studies. Since it is confirmed to be inactive in lowering blood pressure in SHR models [1], it serves as an ideal tool to differentiate I1-imidazoline receptor-mediated effects from off-target or vehicle effects when compared directly with the active parent compound, moxonidine.

Bioanalytical Method Development: Matrix-Specific Analyte

Leverage the unique distribution of 4-Hydroxy Moxonidine—detectable in urine but absent in plasma [2]—to develop and validate robust LC-MS/MS assays for quantifying moxonidine metabolites in human clinical trials. It serves as a crucial urinary excretion marker and an interference check for plasma methods, where its absence simplifies the analytical workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Moxonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.